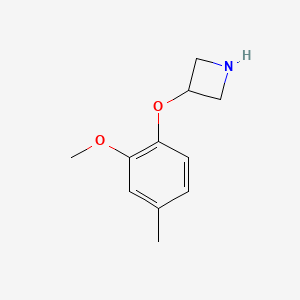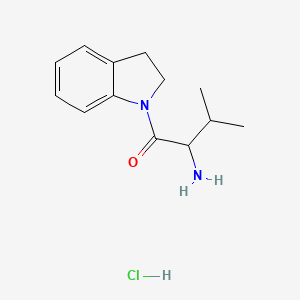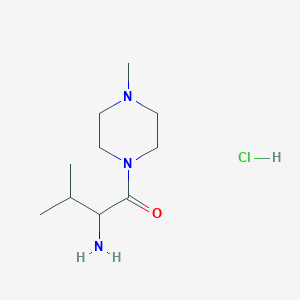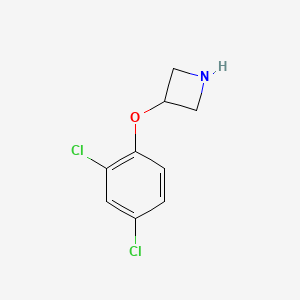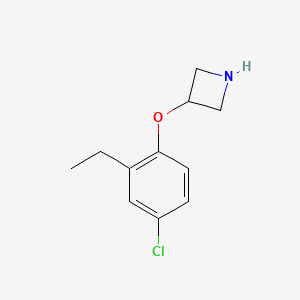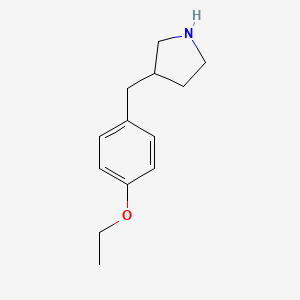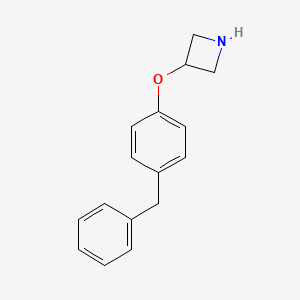![molecular formula C17H22ClN3O4 B1395446 Acide 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylique [2-(2-hydroxy-éthylami CAS No. 1172854-96-4](/img/structure/B1395446.png)
Acide 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylique [2-(2-hydroxy-éthylami
Vue d'ensemble
Description
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami is a useful research compound. Its molecular formula is C17H22ClN3O4 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et structure
Ce composé peut être synthétisé par la réaction de la 1,2,3,4-tétrahydroquinoléine avec le triéthyl-méthane tricarboxylate en utilisant différentes méthodes . La structure stérique des composés synthétisés a été analysée et comparée à des composés étroitement liés structurellement .
Propriétés biologiques
Les propriétés biologiques de ce composé ont été étudiées de manière approfondie. Il a été constaté qu’il avait des effets biologiques significatifs, ce qui en fait un sujet d’intérêt dans divers domaines de recherche .
Activité diurétique
L’une des applications clés de ce composé est son activité diurétique. Il a été constaté qu’il stimulait la fonction diurétique du rein . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments diurétiques.
Traitement de l’hypertension artérielle
En raison de ses propriétés diurétiques, ce composé s’est avéré efficace dans le traitement de l’hypertension artérielle . Il aide à éliminer un grand volume de liquide, ce qui peut être bénéfique pour gérer l’hypertension artérielle .
Traitement de l’œdème
Ce composé s’est également avéré efficace dans le traitement de l’œdème du cerveau et des poumons . Sa capacité à éliminer un grand volume de liquide peut aider à réduire le gonflement causé par une accumulation excessive de liquide .
Activité antituberculeuse
En plus de ses propriétés diurétiques, ce composé a également été étudié pour son activité antituberculeuse . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux.
Mécanisme D'action
Target of Action
It is structurally similar to 1-hydroxy-3-oxo-5,6-dihydro-3h-pyrrolo-[3,2,1-ij]quinoline-2-carboxamides , which are known to have high diuretic activity. Therefore, it is plausible that this compound may also target renal mechanisms involved in diuresis.
Mode of Action
Given its structural similarity to other diuretic compounds , it may interact with renal mechanisms to stimulate diuresis, leading to the removal of a large volume of liquid .
Result of Action
The compound has been synthesized as part of a broad investigation targeted towards a novel class of diuretic chemicals . As a result, these compounds have proved efficient agents in the fight against serious pathology such as hypertensive disease and also edema in the brain and lungs .
Analyse Biochimique
Biochemical Properties
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The effects of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can significantly impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological activities. Additionally, the stability of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] in different experimental conditions is crucial for its consistent biological effects .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular function .
Transport and Distribution
The transport and distribution of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into mitochondria, where it can exert its effects on cellular metabolism. Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami] is essential for its activity and function. This compound may be targeted to specific compartments or organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-10-8-18-6-7-19-16(23)13-15(22)12-5-1-3-11-4-2-9-20(14(11)12)17(13)24;/h1,3,5,18,21-22H,2,4,6-10H2,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMCTLTMRFQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCCNCCO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
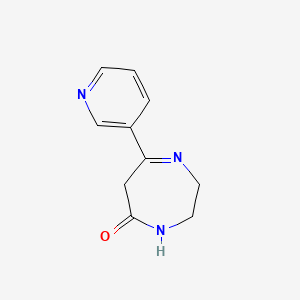
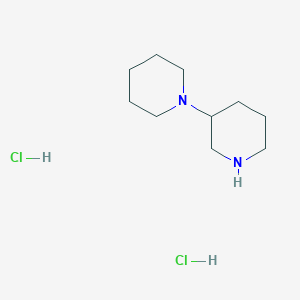

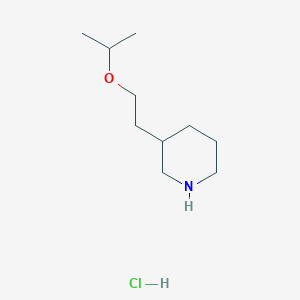
![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)
![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)
